oryzalexin E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

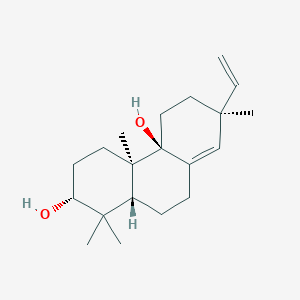

Oryzalexin E is a tricyclic diterpenoid that is ent-sandaracopimaradiene bearing two additional hydroxy substituents at the 3alpha- and 9beta-positions. It has a role as a plant metabolite.

This compound is a natural product found in Oryza sativa with data available.

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Oryzalexin E has been extensively studied for its antifungal properties, particularly against rice pathogens such as Magnaporthe oryzae and Bipolaris oryzae. Research indicates that this compound exhibits significant inhibitory effects on the germination of spores from these fungi.

Key Findings:

- Inhibition Concentration: this compound demonstrated an effective concentration (ED50) of 62.5 ppm against P. oryzae spore germination, highlighting its potential as a natural fungicide .

- Mechanism of Action: The compound's antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic processes within the pathogens .

Crop Protection and Enhancement

The application of this compound in crop protection strategies is gaining traction as researchers explore its potential to enhance plant resilience against biotic stressors.

Innovative Approaches:

- Genetic Engineering: By manipulating the biosynthetic pathways of oryzalexins, scientists aim to increase the production of this compound in rice varieties, thereby enhancing their innate immunity .

- Field Trials: Preliminary field trials have indicated that rice plants with elevated levels of oryzalexins exhibit reduced disease incidence and improved overall health compared to non-modified counterparts .

Agricultural Sustainability

Integrating this compound into sustainable agricultural practices is a promising avenue for reducing reliance on synthetic pesticides.

Sustainability Metrics:

- Reduced Chemical Inputs: Utilizing natural phytoalexins like this compound can lead to lower chemical pesticide usage, promoting environmental health and reducing chemical runoff into ecosystems .

- Biodiversity Support: Enhancing crop resistance through natural compounds supports biodiversity by maintaining ecological balance and protecting beneficial organisms in agricultural systems .

Medicinal Applications

Beyond agriculture, this compound's antimicrobial properties suggest potential applications in medicine.

Research Insights:

- Antimicrobial Activity: Studies indicate that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for developing new antimicrobial agents against human pathogens .

- Pharmaceutical Development: Ongoing research is exploring the synthesis of analogs of this compound for enhanced therapeutic efficacy and reduced toxicity .

Case Study 1: Enhanced Disease Resistance in Rice

A study conducted by Kato et al. demonstrated that rice plants subjected to UV light exposure produced higher levels of this compound, leading to increased resistance against P. oryzae. The findings suggest that environmental stressors can be leveraged to enhance phytoalexin production, contributing to sustainable pest management strategies .

Case Study 2: Development of Antimicrobial Agents

Research published in 2023 highlighted the potential of this compound derivatives as novel antimicrobial agents. In vitro studies showed that modified forms of the compound exhibited potent activity against various bacterial strains, paving the way for further pharmaceutical exploration .

Eigenschaften

CAS-Nummer |

162995-10-0 |

|---|---|

Molekularformel |

C20H32O2 |

Molekulargewicht |

304.47 |

IUPAC-Name |

(2R,4aR,4bS,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol |

InChI |

InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)16(21)9-10-19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3/t15-,16-,18-,19-,20+/m1/s1 |

SMILES |

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.